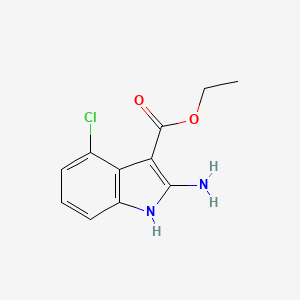

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate

Vue d'ensemble

Description

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often the result of the compound’s interaction with multiple receptors in the body .

The specific biochemical pathways affected by indole derivatives can vary widely depending on the specific compound and its targets . Similarly, the pharmacokinetics, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties, of indole derivatives can also vary .

The molecular and cellular effects of an indole derivative’s action would depend on its specific targets and mode of action . Environmental factors, such as pH, temperature, and the presence of other compounds, could potentially influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, this compound has been found to interact with proteins involved in inflammatory pathways, potentially reducing inflammation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth . Furthermore, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins . In addition to its anticancer effects, the compound has shown potential in modulating cellular metabolism, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular behavior, including reduced cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and inflammation . Higher doses of this compound can lead to toxic or adverse effects, including organ damage and impaired cellular function . Threshold effects have also been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can exert their own biological effects . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile . Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within specific cellular compartments or tissues . Additionally, this compound’s transport and distribution can affect its overall efficacy and toxicity, as well as its potential for off-target effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects . For example, this compound may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular metabolism .

Activité Biologique

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activities, including antiproliferative effects, mechanisms of action, and potential therapeutic applications, based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by the presence of an indole ring system substituted with an amino group and a chloro atom. The synthesis of this compound typically involves reactions that introduce the ethyl ester and amino functionalities onto the indole scaffold.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of related indole derivatives, showcasing their potential in cancer treatment. For instance, a series of compounds structurally related to this compound exhibited significant inhibition of mutant EGFR/BRAF pathways, with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | GI50 (nM) | Cell Lines Tested |

|---|---|---|

| 3e | 29 | Panc-1, MCF-7, A-549 |

| Erlotinib | 33 | Reference for comparison |

| 3c | 42 | Panc-1 |

The compound 3e was identified as the most potent derivative in this series, outperforming erlotinib, a standard chemotherapy agent. These findings suggest that modifications on the indole structure can significantly enhance biological activity.

The mechanism through which this compound exerts its effects is believed to involve inhibition of key signaling pathways associated with tumor growth. Specifically, compounds with similar structures have been shown to inhibit the activity of EGFR and BRAF kinases, which are critical in many cancers .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology. It has been suggested that derivatives of chloroindole compounds may serve as raw materials for developing medications targeting various diseases, including neurodegenerative disorders such as Parkinson's disease and multiple sclerosis .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) associated with indole derivatives. For example, modifications at specific positions on the indole ring have been correlated with enhanced activity at cannabinoid receptors (CB1), suggesting a broader pharmacological profile for compounds like this compound .

Table 2: Structure-Activity Relationships in Indole Derivatives

| Substituent Position | Substituent Type | IC50 (nM) |

|---|---|---|

| C5 | Chloro | ~79 |

| C4 | Diethylamino | ~79 |

| C3 | Alkyl groups | Variable |

These studies indicate that subtle changes in substitution can lead to significant variations in biological activity, emphasizing the importance of SAR studies in drug development.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate and its derivatives have been investigated for their antiproliferative properties against various cancer cell lines. For instance, compounds derived from indole structures have shown promising results in inhibiting mutant EGFR/BRAF pathways, which are critical in certain types of cancers. A study reported that a series of indole derivatives demonstrated significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against tested cancer cell lines, outperforming standard treatments like erlotinib .

Neuroprotective Effects

The structural characteristics of chloroindole compounds, including this compound, suggest potential neuroprotective effects. Research indicates that related compounds can be used in the treatment of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis due to their ability to modulate neuroinflammatory processes and neuronal survival .

Synthesis and Organic Chemistry

Synthesis of Indole Derivatives

this compound serves as a valuable intermediate in the synthesis of various indole derivatives. Its preparation typically involves the reaction of N-protected indole derivatives with chlorinating agents, yielding high-purity products suitable for further functionalization. The mild reaction conditions and high yields make it an attractive option for large-scale synthesis in pharmaceutical applications .

Peptide Synthesis

This compound is also utilized as an organic buffer in peptide synthesis, demonstrating its versatility in biochemical applications. The ability to facilitate reactions while maintaining stability under various conditions highlights its importance in synthetic organic chemistry .

Biological Applications

Inhibition Studies

In vitro studies have shown that this compound exhibits significant inhibition against specific biological targets, including enzymes involved in cancer proliferation pathways. For example, research has indicated that derivatives of this compound can effectively inhibit the viability of cancer cells expressing mutated forms of EGFR and BRAF, suggesting its potential role as a therapeutic agent .

Antimicrobial Properties

Indole derivatives have been recognized for their antimicrobial activities. This compound may exhibit similar properties, contributing to the development of new antimicrobial agents aimed at combating resistant strains of bacteria and fungi .

Data Summary Table

Case Studies

- Antiproliferative Activity Study : A series of experiments demonstrated that this compound derivatives inhibited cancer cell growth effectively, with GI50 values indicating strong potency against various cell lines, particularly those overexpressing mutant BRAF .

- Neuroprotective Research : Investigations into the neuroprotective properties of chloroindoles have shown that these compounds can mitigate neuronal damage in models simulating neurodegenerative diseases, suggesting therapeutic potential for conditions like Alzheimer's and Parkinson's disease .

Propriétés

IUPAC Name |

ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-8-6(12)4-3-5-7(8)14-10(9)13/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXPPYLRQKXNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668217 | |

| Record name | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126602-44-5 | |

| Record name | Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.